molecular formula C9H11Cl2NO2S B13630165 1-(3,4-Dichlorophenyl)propane-1-sulfonamide

1-(3,4-Dichlorophenyl)propane-1-sulfonamide

Cat. No.: B13630165
M. Wt: 268.16 g/mol
InChI Key: OBOCHTBQHIGHGS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)propane-1-sulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S It is characterized by the presence of a dichlorophenyl group attached to a propane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichlorobenzene+Propane-1-sulfonyl chlorideThis compound\text{3,4-Dichlorobenzene} + \text{Propane-1-sulfonyl chloride} \rightarrow \text{this compound} 3,4-Dichlorobenzene+Propane-1-sulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)propane-1-sulfonamide
  • 1-(3,4-Dimethylphenyl)propane-1-sulfonamide
  • 1-(3,4-Difluorophenyl)propane-1-sulfonamide

Uniqueness

1-(3,4-Dichlorophenyl)propane-1-sulfonamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-9(15(12,13)14)6-3-4-7(10)8(11)5-6/h3-5,9H,2H2,1H3,(H2,12,13,14)

InChI Key

OBOCHTBQHIGHGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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